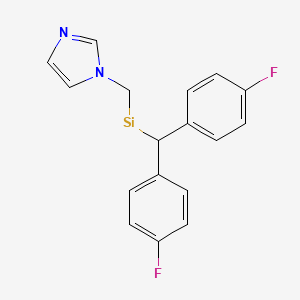
CID 19908042
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole is an organosilicon compound that features a unique combination of fluorophenyl groups and an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole typically involves the reaction of bis(4-fluorophenyl)methylsilane with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as distillation or recrystallization to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered properties.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it inhibits the enzyme sterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death. The compound’s unique structure allows it to effectively bind to the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Flusilazole: Another organosilicon fungicide with a similar structure but different functional groups.
Triazole Derivatives: Compounds with a triazole ring that exhibit similar antifungal properties.
Uniqueness
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole stands out due to its specific combination of fluorophenyl groups and an imidazole ring, which imparts unique chemical and biological properties. Its ability to inhibit sterol 14α-demethylase with high specificity makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C17H14F2N2Si |
|---|---|
Molecular Weight |
312.39 g/mol |
InChI |
InChI=1S/C17H14F2N2Si/c18-15-5-1-13(2-6-15)17(14-3-7-16(19)8-4-14)22-12-21-10-9-20-11-21/h1-11,17H,12H2 |
InChI Key |
JKGQDVAZYLUWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C=CN=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















